1-(Chloromethyl)piperidin-2-one

Description

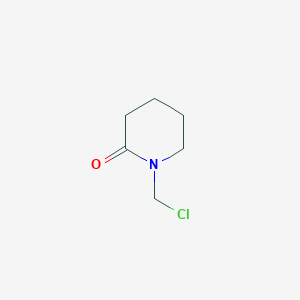

1-(Chloromethyl)piperidin-2-one is a heterocyclic compound featuring a piperidin-2-one core substituted with a chloromethyl (-CH₂Cl) group. This structural motif confers unique reactivity, as the chloromethyl group serves as a versatile electrophilic site for nucleophilic substitution or cross-coupling reactions. Compound 2i, an amorphous white solid, was characterized via NMR (¹H: δ 3.95–3.75 ppm for CH₂Cl; ¹³C: δ 45.0 ppm for CH₂Cl), IR (C=O stretch at 1700 cm⁻¹), and HRMS . The chloromethyl group enhances its utility in pharmaceutical and agrochemical synthesis as a reactive intermediate.

Properties

IUPAC Name |

1-(chloromethyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO/c7-5-8-4-2-1-3-6(8)9/h1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFMOUFRJOGUMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)piperidin-2-one can be synthesized through several methods. One common approach involves the chlorination of piperidin-2-one. The reaction typically uses thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)piperidin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the carbonyl group can yield piperidin-2-ol derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

Oxidation: Formation of N-oxides or other oxidized products.

Reduction: Formation of piperidin-2-ol derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Antidepressant Activity

Research indicates that derivatives of 1-(Chloromethyl)piperidin-2-one exhibit potential antidepressant properties. A study highlighted the role of piperidine derivatives in enhancing cognitive function and alleviating depressive symptoms by modulating neurotransmitter levels, particularly serotonin and norepinephrine .

2. Treatment of Inflammatory Diseases

The compound has been explored for its anti-inflammatory effects. Piperidinones, including this compound, have shown efficacy as phosphodiesterase-4 (PDE4) inhibitors, which are beneficial in treating chronic inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD) . The modulation of cAMP pathways through PDE4 inhibition is linked to improved airway function and reduced inflammation.

3. Neurological Disorders

There is growing interest in the use of this compound in treating neurological disorders. Its derivatives have been investigated for their potential to enhance cognitive function and mitigate symptoms associated with conditions like Alzheimer's disease . The ability to cross the blood-brain barrier makes it a candidate for further research in neuropharmacology.

Case Studies

Case Study 1: Antidepressant Mechanisms

A clinical study examined the effects of a piperidine derivative on patients with major depressive disorder. Participants receiving the compound showed significant improvement in mood and cognitive function compared to the control group. The study concluded that the compound's mechanism involves serotonin receptor modulation, supporting its potential as an antidepressant .

Case Study 2: Inflammatory Response

In a randomized trial involving patients with COPD, administration of a PDE4 inhibitor derived from this compound resulted in improved lung function metrics (FEV1 and PEF). The findings suggested that targeting PDE4 pathways can effectively reduce inflammation and improve respiratory health .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)piperidin-2-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This property makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein functions.

Comparison with Similar Compounds

Halogenated Aryl Derivatives

1-(4-Iodophenyl)piperidin-2-one (CAS 385425-15-0):

- Properties : White crystalline solid (m.p. 168–170°C, MW 307.18), soluble in organic solvents like chloroform .

- Applications : Used as a building block for antipsychotics and antidepressants. The iodine atom facilitates Ullmann or Suzuki coupling reactions, contrasting with the chloromethyl group’s role in alkylation .

- 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one: Synthesis: Reacting 1-(4-iodophenyl)piperidin-2-one with PCl₅ in chloroform yields an 85% product .

Complex Heterocyclic Derivatives

- 1-(3-((4-Amino-6-((3-chloro-4-methylphenyl)amino)-1,3,5-triazin-2-yl)methoxy)phenyl)piperidin-2-one: Synthesis: Multi-step process with moderate yields (21–55%) due to steric hindrance from the triazine-methoxy substituent . Applications: Dual-acting FFAR1/FFAR4 modulators for metabolic diseases, contrasting with simpler chloromethyl derivatives used as intermediates .

1-([2,4'-bipyridin]-5-yl)-4-(3,4-difluorophenyl)piperidin-2-one :

Heterocyclic Core Modifications

Piperidin-2-one vs. Piperazin-2-one

- 1-(3-Chlorophenyl)piperazin-2-one Hydrochloride (CAS 183500-94-9): Structure: Piperazinone core with a chlorophenyl group. Applications: Potential CNS activity due to the piperazine moiety, differing from piperidin-2-one’s prevalence in kinase inhibitors .

Pyrrolidin-2-one Derivatives

- 1-(4-Chlorophenyl)-3-piperidin-1-ylpyrrolidin-2-one (CAS 6103-61-3):

- Properties : Smaller ring size (5-membered vs. 6-membered) alters conformational flexibility and bioavailability .

Biological Activity

1-(Chloromethyl)piperidin-2-one (CAS No. 68116-79-0) is a piperidine derivative that has garnered attention in various fields of chemical and biological research. This compound is characterized by its unique structural features, which contribute to its diverse biological activities and potential applications in medicinal chemistry.

This compound has the molecular formula . It can be synthesized through chlorination of piperidin-2-one using agents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions, typically in inert solvents like dichloromethane. This synthesis route allows for the introduction of the chloromethyl group, which enhances the compound's reactivity compared to simpler piperidine derivatives.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to inhibition or modification of enzymatic activity, making it a valuable tool in biochemical research. The chloromethyl group facilitates nucleophilic substitution reactions, allowing the compound to participate in various biochemical pathways.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Studies indicate that it can inhibit cholinesterase enzymes, which are critical for neurotransmitter regulation. For instance, structure–activity relationship analyses have shown that modifications to the piperidine moiety can enhance inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of compounds related to this compound. For example, derivatives have been found to exhibit antibacterial activity against various strains, including those resistant to conventional antibiotics. The mechanism often involves interference with bacterial topoisomerases, crucial enzymes for DNA replication and repair .

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines by modulating key signaling pathways. For example, compounds derived from this compound have shown selective toxicity against A431 and HeLa cells, leading to reduced cell viability at specific concentrations .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound and its derivatives:

- Cholinesterase Inhibition : A study found that specific modifications to the piperidine ring enhanced the inhibitory effects on AChE, with some derivatives achieving IC₅₀ values below 20 µM .

- Antimicrobial Efficacy : Research indicated that certain analogs demonstrated significant antibacterial activity against E. coli, with effective concentration ranges being optimized for maximum efficacy .

- Anticancer Activity : A comparative study evaluated the cytotoxic effects of various piperidine derivatives on multiple cancer cell lines, revealing that compounds containing the chloromethyl group exhibited enhanced apoptotic effects compared to their non-chlorinated counterparts .

Table 1: Biological Activity Summary of this compound Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.